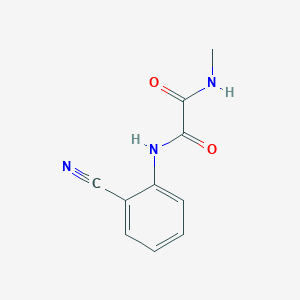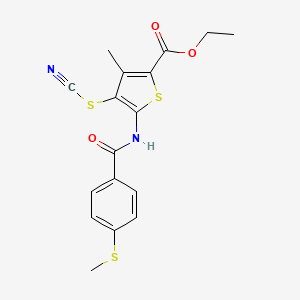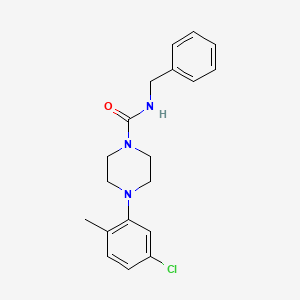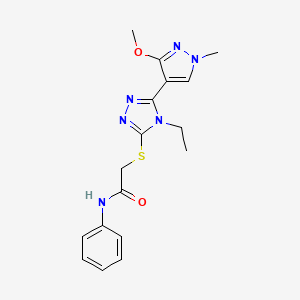
N1-(2-cyanophenyl)-N2-methyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyanophenyl)-N2-methyloxalamide: is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a cyano group attached to a phenyl ring and a methyloxalamide moiety
Mecanismo De Acción
Target of Action
N1-(2-cyanophenyl)-N2-methyloxalamide, also known as N’-(2-cyanophenyl)-N-methyloxamide, is a complex compound with a diverse range of targets. One of its primary targets is the AMPA glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in regulating synaptic transmission and maintaining neuronal excitation .
Mode of Action
The compound acts as a non-competitive antagonist of the AMPA glutamate receptor . This means it binds to a site on the receptor that is distinct from the active site, altering the receptor’s conformation and preventing the binding of the neurotransmitter glutamate . As a result, neuronal excitation is decreased .
Biochemical Pathways
The action of this compound on the AMPA glutamate receptor affects several biochemical pathways. By inhibiting neuronal excitation, it can impact pathways related to neurotransmission and synaptic plasticity . The downstream effects of this action can include changes in cognitive function, memory, and learning .
Pharmacokinetics
Similar compounds are known to undergo processes likehydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These processes can affect the compound’s bioavailability and its overall effect in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its role as an AMPA glutamate receptor antagonist . By inhibiting neuronal excitation, it can lead to decreased psychomotor performance . This can manifest in various ways, depending on the specific context and the individual’s overall health and neurological status .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-(2-cyanophenyl)-N2-methyloxalamide typically begins with the preparation of N-(2-cyanophenyl)benzimidoyl chloride.
Reaction with Amines: The benzimidoyl chloride is then reacted with methylamine under controlled conditions to form the desired oxalamide.
Cyclization Reactions: Intramolecular cycloaddition reactions can also be employed, where secondary amines are added to N-(2-cyanophenyl)benzimidoyl isothiocyanate to form the oxalamide.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1-(2-cyanophenyl)-N2-methyloxalamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the cyano group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxalamide.
Reduction: Reduced forms of the oxalamide, potentially leading to amine derivatives.
Substitution: Substituted oxalamides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N1-(2-cyanophenyl)-N2-methyloxalamide is used as a building block in the synthesis of heterocyclic compounds. It serves as a precursor for the formation of various quinazoline and benzodiazocine derivatives .
Biology: In biological research, this compound is studied for its potential pharmacological activities, including its effects on the central nervous system and its role as a calcium sensitizing agent .
Medicine: The compound is investigated for its potential therapeutic applications, such as its antihypertensive, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparación Con Compuestos Similares
N-(2-cyanophenyl)benzimidoyl chloride: A precursor in the synthesis of N1-(2-cyanophenyl)-N2-methyloxalamide.
N-(2-cyanophenyl)benzimidoyl isothiocyanate: Another related compound used in cycloaddition reactions.
Quinazoline derivatives: Compounds with similar structural features and potential pharmacological activities.
Uniqueness: this compound is unique due to its specific combination of a cyano group and a methyloxalamide moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-9(14)10(15)13-8-5-3-2-4-7(8)6-11/h2-5H,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIXLEUUTACNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2953584.png)



![2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953592.png)
![4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2953595.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2953598.png)
![5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2953599.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide](/img/structure/B2953600.png)


![N-{7-oxaspiro[3.5]nonan-1-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2953603.png)

![Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate](/img/structure/B2953606.png)
